5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
Overview
Description
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a complex organic compound featuring an imidazole ring substituted with various halogenated phenyl groups. This compound’s structural diversity and potential functional applications make it of significant interest in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole, the following synthetic route can be considered:
Imidazole Formation: : Initial formation of the imidazole ring via a condensation reaction using suitable starting materials such as glyoxal, ammonia, and formaldehyde.
Halogenated Benzylthiolation: : The attachment of the fluorobenzylthio group is achieved through a nucleophilic substitution reaction with benzyl chloride derivatives under basic conditions.
Bromination and Chlorination: : Final functionalization steps involve bromination and chlorination of the aromatic rings, performed under controlled conditions using molecular bromine and chlorine.
Industrial Production Methods
For large-scale industrial production, continuous flow synthesis and optimization of reaction conditions are crucial to maximize yield and purity. Catalytic processes and advanced purification techniques such as column chromatography or recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole undergoes several types of chemical reactions:
Oxidation: : The thio group can be oxidized to a sulfoxide or sulfone under mild oxidative conditions.
Reduction: : The nitro or carbonyl groups, if present, can be reduced using agents like sodium borohydride or hydrogen gas.
Substitution: : Halogen atoms on the phenyl rings can participate in nucleophilic aromatic substitution (SNAr) reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride, catalytic hydrogenation.
Substitution: : Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: : Sulfoxide, sulfone derivatives.
Reduction: : Secondary amines, alcohols.
Substitution: : Various substituted phenyl imidazole derivatives.
Scientific Research Applications
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole has several applications in scientific research:
Chemistry: : Used as a precursor or intermediate in synthesizing more complex molecules.
Biology: : Investigated for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Explored as a lead compound in drug discovery for its potential therapeutic properties.
Industry: : Utilized in the development of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is determined by its interaction with molecular targets such as enzymes or receptors. The halogenated phenyl groups and imidazole ring may facilitate binding to specific active sites, disrupting normal biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
5-(4-bromophenyl)-1-phenyl-2-((4-fluorobenzyl)thio)-1H-imidazole
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((benzyl)thio)-1H-imidazole
Uniqueness
Compared to similar compounds, 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole stands out due to its unique combination of halogenated substituents. These functional groups contribute to its distinctive chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
I can see why you're interested in this compound—it’s a fascinating molecule with a lot of potential in various fields. Anything else you want to dive into?
Properties
IUPAC Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClFN2S/c23-17-8-6-16(7-9-17)21-13-26-22(27(21)20-3-1-2-18(24)12-20)28-14-15-4-10-19(25)11-5-15/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCJVDOKEXKGTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.